N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 2-(methylsulfanyl)phenyl group and a 4-phenyloxan-4-ylmethyl moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where such substituents modulate binding affinity or pharmacokinetics.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-10-6-5-9-17(18)23-20(25)19(24)22-15-21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBXIGKMIKCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of organic reactions. Typically, the synthesis begins with the preparation of 2-(methylsulfanyl)aniline. This intermediate is then reacted with a suitably protected ethanediamide derivative. The final step involves a coupling reaction with 4-phenyloxan-4-ylmethanol under controlled conditions such as temperature and pH to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide involves optimized processes that ensure high yield and purity. This often includes continuous flow reactors and the use of catalysts to speed up the reactions. Quality control measures are essential to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be selectively reduced under specific conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide or chromium trioxide are used for oxidation reactions. Reduction reactions might involve hydrogen gas over a palladium catalyst. Substitution reactions could use halogenating agents or nucleophiles like sodium hydroxide, depending on the desired transformation.
Major Products: Oxidation can yield sulfoxides or sulfones, which are often more reactive Reduction products might include partially hydrogenated aromatic rings
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide finds extensive use in:
Chemistry: As an intermediate in organic synthesis, it's used to create more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials or as a catalyst in various reactions.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets. For example, the aromatic rings might interact with enzyme active sites, modulating their activity. The presence of the methylsulfanyl group can facilitate the formation of hydrogen bonds, influencing the compound's overall bioactivity. The detailed pathway often involves the modulation of metabolic or signaling pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on ethanediamide derivatives and sulfonamide-related compounds with overlapping structural motifs or functional groups. Key comparisons include substituent effects, conformational behavior, and crystallographic data.
Substituent-Driven Structural Variations
Key Observations :
- Backbone Flexibility : The target compound’s ethanediamide backbone allows for rotational freedom, whereas Analog 2’s diazabicyclo[2.2.2]octane imposes conformational constraints.
- Heterocyclic Rings : The oxane ring in the target compound vs. the oxazinan in Analog 1 alters steric and electronic profiles. Oxazinan’s sulfonyl group in Analog 1 enhances hydrogen-bonding capacity compared to the phenyl-substituted oxane.
- Substituent Effects : The nitro group in Analog 2 introduces strong electron-withdrawing effects and intermolecular interactions, absent in the target compound.
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data are provided. However, Analog 1’s oxazinan ring and Analog 2’s diazabicyclo framework highlight the importance of heterocycles in dictating molecular packing.
- Analog 2 : Exhibits planar π-systems (dihedral angle: 3.707 Å between N1-N2-C3-N3-N4 and C11-C16 rings) and torsional angles (C-S-C-C = 7.47° and 72.07°), suggesting significant conformational strain due to the bicyclic system .
- Analog 1 : The 4-fluorophenyl and sulfonyl groups likely contribute to layered crystal packing via aryl-aryl stacking and sulfonyl-mediated hydrogen bonds, as seen in related sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
